2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid
Description
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative characterized by a phenoxy methyl group at position 2 of the thiazole ring and a carboxylic acid moiety at position 4. The compound’s molecular formula is C₁₂H₁₁NO₃S, with a molecular weight of 265.29 g/mol (calculated from and ). Its structure combines aromatic, ether, and heterocyclic functionalities, making it a versatile scaffold for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8-2-4-9(5-3-8)16-6-11-13-10(7-17-11)12(14)15/h2-5,7H,6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXLKNWQMGIDNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the final compound after further treatment .
Industrial Production Methods
Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Utilized in the development of biocides, fungicides, and dyes.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-1,3-thiazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. Thiazole derivatives often exert their effects by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the synthesis of nucleic acids or proteins, leading to the death of microbial or cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
The activity and physicochemical properties of thiazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Phenoxy vs. Phenyl Substituents: The phenoxy methyl group in the target compound introduces an ether linkage, enhancing conformational flexibility compared to rigid phenyl substituents (e.g., 2-(4-methylphenyl)- analog) .
- Halogen Effects : Fluorine (in difluoro analogs) increases electronegativity and binding specificity, while chlorine (e.g., 2-(3-chlorophenyl)-) adds steric bulk but may reduce solubility .
Positional Isomerism: Carboxylic Acid Placement
The position of the carboxylic acid group significantly impacts biological activity:
Table 2: Positional Isomer Comparisons
Key Observations :
Linkage and Functional Group Modifications
Variations in the linker between the aryl group and thiazole ring alter pharmacokinetic properties:
Table 3: Linkage Comparisons
Key Observations :
- Ether vs. Amino Linkages: The ether group in the target compound provides moderate hydrophobicity, whereas amino linkages (e.g., 2-[(4-ethoxyphenyl)amino]-) introduce polar interactions but may increase susceptibility to enzymatic degradation .
- Ester Derivatives : Methyl esters (e.g., methyl 2-phenylthiazole-4-carboxylate) serve as prodrugs, enhancing absorption but requiring activation .
Biological Activity
2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by a thiazole ring and a carboxylic acid functional group, with the molecular formula C12H11NO3S and a molecular weight of approximately 251.28 g/mol. Its structure suggests potential applications in various fields, particularly in pharmaceuticals.
The compound features a 4-methylphenoxy group attached to the thiazole ring, contributing to its unique properties. The presence of this group may enhance its interaction with biological targets, leading to significant biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO3S |
| Molecular Weight | 251.28 g/mol |
| Functional Groups | Thiazole, Carboxylic Acid |
| Structural Characteristics | Contains 4-methylphenoxy group |
Biological Activities
Research indicates that 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid exhibits several notable biological activities:
The biological activity of 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid is believed to involve:
- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell growth.
- Cellular Interference : By interfering with nucleic acid synthesis or protein function within cells, these compounds can induce apoptosis or inhibit proliferation.
Case Studies and Research Findings
-
Anticancer Activity Study :
- A study evaluated the cytotoxic effects of various thiazole derivatives on HepG-2 and A549 cell lines using MTT assays. The results indicated that compounds with structural similarities to 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid exhibited IC50 values below 5 µg/mL, demonstrating significant potency against these cancer types .
-
Antimicrobial Efficacy :
- In vitro testing against common bacterial strains showed that the compound inhibited growth at concentrations as low as 50 µg/mL. This suggests a promising application in developing new antimicrobial agents.
Comparative Analysis with Related Compounds
To better understand the uniqueness of 2-[(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(4-Methylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid | C12H11NO3S | Contains phenoxy group; potential for diverse biological activity |
| 4-Methyl-2-(2-methylphenyl)-1,3-thiazole-5-carboxylic acid | C12H11NO2S | Different position of methyl substitution |
| 2-(4-Bromomethylphenyl)-thiazole-4-carboxylic acid | C11H9BrN2O2S | Incorporates bromine; affects reactivity |
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
